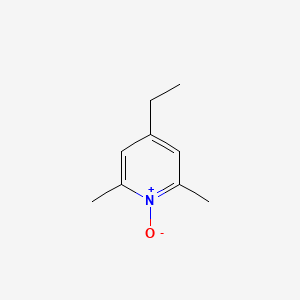
Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide (9CI) is a heterocyclic organic compound with the molecular formula C₉H₁₃NO. It is a derivative of pyridine, characterized by the presence of ethyl and dimethyl groups at the 4th and 2nd, 6th positions, respectively, along with an oxide group at the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide typically involves the oxidation of Pyridine, 4-ethyl-2,6-dimethyl-. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the oxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert the oxide back to the parent pyridine compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and dimethyl positions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles
Major Products:
Oxidation: Higher oxides.
Reduction: Parent pyridine compound.
Substitution: Halogenated or nucleophile-substituted derivatives
Applications De Recherche Scientifique
Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mécanisme D'action
The mechanism of action of Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide involves its interaction with molecular targets through its oxide group. This interaction can lead to the modulation of various biochemical pathways, depending on the specific application. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
- Pyridine, 4-ethyl-, 1-oxide
- Pyridine, 2-ethyl-4,6-dimethyl-
- Pyridine, 4-ethyl-2,6-dimethyl-
Comparison: Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide is unique due to the presence of the oxide group at the nitrogen atom, which imparts distinct chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
4-ethyl-2,6-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H13NO/c1-4-9-5-7(2)10(11)8(3)6-9/h5-6H,4H2,1-3H3 |
Clé InChI |
LUWRQSKRERYXNM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=[N+](C(=C1)C)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
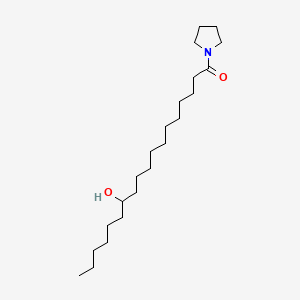
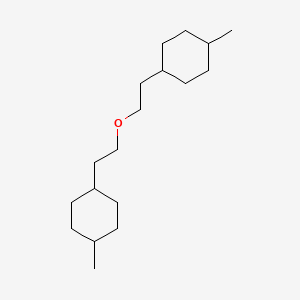

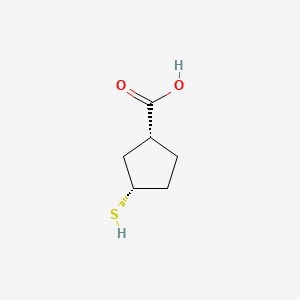
![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
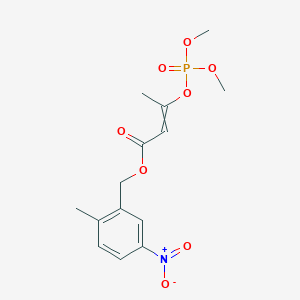
![1-Azabicyclo[3.2.1]octane,6-(aminooxy)-,endo-(9CI)](/img/structure/B13809150.png)
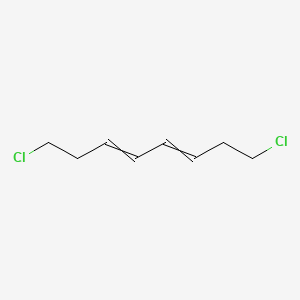

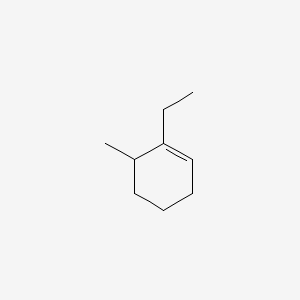
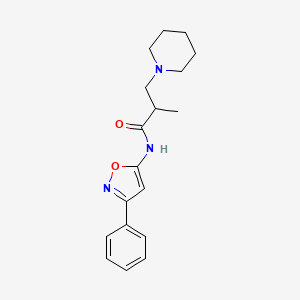
![5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole](/img/structure/B13809186.png)
![1-[4-[3-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B13809187.png)
